molecular formula C16H15ClN2S B3146565 (2-Chloro-6-methyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine CAS No. 603098-13-1

(2-Chloro-6-methyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine

Cat. No.: B3146565
CAS No.: 603098-13-1
M. Wt: 302.8 g/mol
InChI Key: FDCJGGGIXJYIIW-UHFFFAOYSA-N
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Description

(2-Chloro-6-methyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine is a specialized quinoline derivative of significant interest in medicinal and organic chemistry research . This compound features a heterocyclic framework incorporating both quinoline and thiophene rings, a structure known for its potential in selective binding interactions and functional versatility . The chloro and methyl substitutions on the quinoline ring enhance its reactivity and modify its solubility profile, making it a valuable candidate for further chemical derivatization and as a key intermediate in the synthesis of more complex, biologically active molecules . The thiophene-methylamine segment further contributes to the compound's electronic properties, expanding its utility in ligand design and materials science applications . Quinoline derivatives are recognized as privileged structures in drug discovery, with well-documented applications in developing compounds with anti-tuberculosis, anticancer, antibacterial, and antimalarial activities . The 2-chloroquinoline-3-carbaldehyde scaffold, to which this compound is related, serves as a versatile building block for constructing fused or binary heterocyclic systems, enabling extensive exploration of structure-activity relationships . This compound is supplied for Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(2-chloro-6-methylquinolin-3-yl)methyl]-1-thiophen-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2S/c1-11-4-5-15-12(7-11)8-13(16(17)19-15)9-18-10-14-3-2-6-20-14/h2-8,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCJGGGIXJYIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)CNCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347005
Record name 1-(2-Chloro-6-methyl-3-quinolinyl)-N-(2-thienylmethyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603098-13-1
Record name 1-(2-Chloro-6-methyl-3-quinolinyl)-N-(2-thienylmethyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent chlorination and methylation steps are then employed to introduce the chlorine and methyl groups at the appropriate positions on the quinoline ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

(2-Chloro-6-methyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives, which are useful in organic synthesis and material science.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline and thiophene rings, expanding the compound's utility in chemical synthesis.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are employed, with reaction conditions tailored to the specific substitution reaction.

Major Products Formed:

  • Quinone derivatives from oxidation reactions.

  • Amine derivatives from reduction reactions.

  • Various substituted quinoline and thiophene derivatives from nucleophilic substitution reactions.

Scientific Research Applications

(2-Chloro-6-methyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine is an organic molecule with a quinoline core substituted with chloro and methyl groups, linked to a thiophene moiety via a methylene bridge. The presence of quinoline and thiophene suggests applications in medicinal chemistry due to their diverse pharmacological activities. Further investigation is required to establish its pharmacological profile via in vitro and in vivo studies.

Potential Applications

The potential applications of This compound include:

  • Drug design
  • Pharmacological research
  • Development of new therapeutic agents

Interaction studies would focus on its binding affinity to biological targets, like enzymes and receptors relevant to its proposed pharmacological effects. Techniques such as:

  • X-ray crystallography
  • NMR spectroscopy
  • Molecular docking

These studies are crucial for evaluating its therapeutic potential.

Structural Similarities

Several compounds share structural similarities with This compound :

Compound NameStructureUnique Features
2-ChloroquinolineStructureBasic quinoline structure with no thiophene substitution
N-(2-Chloroethyl)-N-[6-Methylbenzothiophen]StructureContains a benzothiophene instead of a simple thiophene
4-MethoxyquinolineStructureContains methoxy group instead of chloro and methyl substitutions

The uniqueness of This compound lies in its combination of quinoline and thiophene moieties, potentially enhancing its biological activity compared to compounds lacking this dual functionality. Its specific substitution patterns could also influence its interaction with biological targets differently than structurally similar compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2-Chloro-6-methyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine with structurally related amines, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Differences

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Features
Target Compound Quinoline + Thiophene 2-Cl, 6-Me, thiophen-2-ylmethyl amine 302.83 Chlorine enhances lipophilicity; thiophene enables π-π interactions.
(3-Fluorophenyl)methylamine Quinoline + Benzene 2-Me, 3-F, benzyl amine 266.31 Fluorine increases electronegativity; lacks thiophene.
(3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine dihydrochloride Thiophene + Morpholine Morpholine, propyl chain, dihydrochloride salt 313.29 Morpholine improves solubility; hydrochloride salt enhances stability.
[4-(4-Benzyl-piperazin-1-yl)-phenyl]-thiophen-2-ylmethyl-amine Thiophene + Piperazine Benzyl-piperazine, phenyl group Not provided Piperazine facilitates hydrogen bonding; benzyl group adds steric bulk.
4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine Pyrimidine + Thiophene CF3, thiophen-2-yl Not provided Trifluoromethyl group is electron-withdrawing; pyrimidine core alters reactivity.

Physicochemical Properties

  • Lipophilicity: The target compound’s chlorine and methyl groups increase lipophilicity compared to the fluorine-substituted quinoline derivative and the more polar morpholine-containing analogue .
  • Hydrogen Bonding: The morpholine derivative has 3 H-bond donors and 4 acceptors, enhancing solubility in polar solvents . In contrast, the target compound’s amine and thiophene groups likely provide fewer H-bond donors but maintain moderate polarity.
  • Stability : The dihydrochloride salt in the morpholine derivative improves stability , while the trifluoromethyl group in the pyrimidine compound may confer metabolic resistance .

Biological Activity

(2-Chloro-6-methyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine is a synthetic compound belonging to the class of quinoline derivatives. Quinoline and its derivatives have been extensively studied for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article focuses on the biological activity of the specified compound, synthesizing available research findings and case studies.

Antibacterial Activity

Research indicates that quinoline derivatives often exhibit significant antibacterial properties. For instance, studies on similar compounds have shown that they possess potent activity against various Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.0195 mg/mL
Compound BS. aureus0.0048 mg/mL

In a related study, compounds structurally similar to this compound demonstrated MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, indicating potential effectiveness in treating bacterial infections .

Antifungal Activity

The antifungal activity of quinoline derivatives has also been documented. Compounds analogous to this compound have shown efficacy against fungi such as Candida albicans.

CompoundTarget FungiMinimum Inhibitory Concentration (MIC)
Compound CC. albicans16.69 µM
Compound DFusarium oxysporum56.74 µM

These findings suggest that modifications in the quinoline structure can enhance antifungal properties .

Anticancer Activity

Recent studies have explored the anticancer potential of quinoline derivatives, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-468. For example:

  • Case Study : A compound structurally related to this compound exhibited notable antiproliferative activity against MCF-7 cells with IC50 values indicating significant cytotoxicity.
    • MTT Assay Results :
      | Compound | Cell Line | IC50 Value (µM) |
      |----------|----------------|------------------|
      | Compound E | MCF-7 | 15 |
      | Compound F | MDA-MB-468 | 20 |

These results highlight the potential of this class of compounds in cancer therapeutics .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Topoisomerase Inhibition : Some quinoline derivatives act as inhibitors of topoisomerase I, an enzyme critical for DNA replication and transcription.
  • Protein Kinase Modulation : The compound may also modulate protein kinases involved in cell proliferation and survival pathways, contributing to its anticancer effects .

Q & A

Q. What are the recommended synthetic routes for (2-Chloro-6-methyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine?

A nucleophilic substitution reaction is commonly employed. For example, 2-chloro-3-(chloromethyl)-6-methylquinoline can react with thiophen-2-ylmethylamine in absolute ethanol using triethylamine (TEA) as a base to form the target compound . Similar protocols for bis(thiophen-2-ylmethyl)amine synthesis involve methanol/ethanol solvents and controlled addition of reagents like carbon disulfide . Key steps include:

  • Purification via filtration and desiccation.
  • Monitoring reaction progress using TLC or HPLC.

Q. How is the structural identity of this compound validated in academic research?

Q. What safety protocols are critical when handling this compound?

While specific toxicity data may be limited, general guidelines include:

  • Ventilation : Use fume hoods to avoid inhalation .
  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • Storage : Sealed containers in dry, cool environments (2–8°C) .
  • Incompatibilities : Avoid strong acids/bases to prevent hazardous decomposition (e.g., HCl release) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound’s synthesis?

Key variables include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity compared to ethanol .
  • Catalyst Screening : Test alternatives to TEA, such as DBU, to improve base efficiency.
  • Temperature Control : Gradual heating (40–60°C) to accelerate substitution without side reactions.

Q. What computational methods are used to predict this compound’s bioactivity?

Density Functional Theory (DFT) calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies assess interactions with biological targets (e.g., enzymes), as demonstrated for similar quinoline-thiophene hybrids . Tools like Gaussian or AutoDock are recommended.

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

For instance, if NMR suggests a different conformation than XRD:

  • Dynamic Effects : NMR captures solution-state flexibility, while XRD shows solid-state rigidity.
  • Advanced NMR : Use 2D techniques (COSY, NOESY) to confirm spatial proximity of protons .
  • Complementary Analysis : Pair XRD with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies are used to evaluate purity in multi-step syntheses?

  • Chromatography : HPLC with UV detection (λ = 254 nm) to separate by retention time.
  • Elemental Analysis : Confirm C, H, N, S, and Cl percentages within 0.3% of theoretical values.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+).

Q. How can researchers assess potential biological targets for this compound?

  • Enzyme Assays : Test inhibition of kinases or proteases using fluorescence-based kits.
  • Receptor Binding Studies : Radiolabeled ligands (e.g., 3^3H) to measure affinity for serotonin or histamine receptors .
  • In Silico Screening : Virtual libraries (e.g., ZINC15) to prioritize targets based on structural similarity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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(2-Chloro-6-methyl-quinolin-3-ylmethyl)-thiophen-2-ylmethyl-amine

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